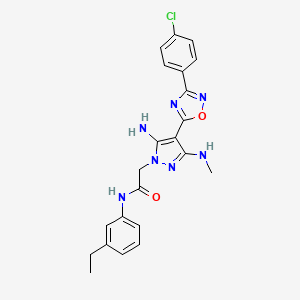

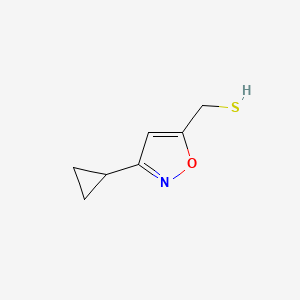

N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide" is a complex molecule that appears to be related to the family of oxalamides, which are compounds characterized by the presence of an oxalamide unit. Oxalamides are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in a study where a series of N-(2-phenethyl)cinnamides were synthesized and assayed for antagonism at NMDA receptor subtypes . Although the compound is not directly mentioned, the synthesis of related compounds involves the formation of cinnamide structures, which could be relevant to the synthesis of the target molecule. Another study presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides . This method, which includes the Meinwald rearrangement, could potentially be adapted for the synthesis of the compound , given its structural similarity to the described oxalamides.

Molecular Structure Analysis

The molecular structure of oxalamides is characterized by the presence of an oxalamide unit, which is a functional group consisting of two amide groups connected by a carbonyl group. In a related compound, "N-(5-Chloro-2-hydroxyphenyl)-N'-(3-hydroxypropyl)oxalamide," the chlorohydroxyphenyl ring plane forms a specific angle with the plane of the oxalamide unit, which in turn is inclined at a significant angle to the hydroxypropyl substituent . This suggests that the molecular structure of oxalamides can exhibit a certain degree of conformational flexibility, which may influence their biological activity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of oxalamides can be influenced by the substituents attached to the oxalamide unit. While the specific chemical reactions of "N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide" are not detailed in the provided papers, the presence of a chloro-substituted phenyl ring and a thioether linkage suggests potential sites for further chemical modifications. These functional groups may participate in various chemical reactions, such as nucleophilic substitutions or oxidation-reduction processes, which could be utilized to modify the compound or to synthesize analogs with altered properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides can vary widely depending on their specific substituents. For instance, the presence of hydroxy groups, as seen in "N-(5-Chloro-2-hydroxyphenyl)-N'-(3-hydroxypropyl)oxalamide," can lead to the formation of hydrogen bonds, which contribute to the compound's solubility and its ability to form supramolecular structures . The chloro and methyl groups in the compound of interest may also affect its lipophilicity, solubility, and overall stability. These properties are crucial for the compound's potential applications, especially in a pharmaceutical context where solubility and stability are key factors for drug development.

Applications De Recherche Scientifique

Synthesis and Potential Applications

- Synthesis and Characterization of Related Compounds : Research has focused on synthesizing novel compounds related to N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide. These compounds have shown promise in various applications, including as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Ş. Küçükgüzel et al., 2013). Additionally, some newly synthesized compounds demonstrated significant antitumor activity against hepatocellular carcinoma (HepG2) cell lines (Sobhi M. Gomha et al., 2016).

Biochemical and Molecular Studies

- Antitumor Evaluation and Molecular Modeling : Novel derivatives of similar compounds have been synthesized and shown significant cytotoxic activity against various cancer cell lines, such as colon, breast, and cervical cancer. These findings are supported by quantitative structure–activity relationship (QSAR) studies and molecular docking studies, which help in understanding the potential binding modes within protein sites (Łukasz Tomorowicz et al., 2020).

Environmental Impact Studies

- Toxicity Studies of Related Compounds : Studies have been conducted on the chronic toxicity of related imidazole-based ionic liquids. These studies are crucial in understanding the environmental and ecological impact of such compounds. For instance, the chronic toxicity of 1-methylimidazole and 1-ethyl-3-methyl-imidazolium chloride has been investigated, revealing significant effects on reproductive parameters and mortality in organisms like Daphnia magna (Siciliano A et al., 2019).

Catalysis and Chemical Reactions

- Catalytic Applications : Research into compounds with imidazole structures has also led to the development of catalysts for chemical reactions. For instance, trinuclear palladium(ii) complexes with chalcogenated N-heterocyclic carbenes have shown efficacy in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling, demonstrating the diverse applications of these compounds in synthetic chemistry (P. Dubey et al., 2017).

Propriétés

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-13-7-8-15(11-16(13)21)24-19(27)18(26)22-9-10-28-20-23-12-17(25-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,25)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOZUQJMYIWBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)